molecular formula C14H23O3P B13706110 Diethyl (4-Butylphenyl)phosphonate

Diethyl (4-Butylphenyl)phosphonate

Cat. No.: B13706110
M. Wt: 270.30 g/mol
InChI Key: GFGRXBTYDNRAKP-UHFFFAOYSA-N
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Description

Diethyl (4-Butylphenyl)phosphonate is an organophosphorus compound with the molecular formula C14H23O3P It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-Butylphenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-butylphenyl halides under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-Butylphenyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine oxides or reduced phosphorus compounds.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (4-Butylphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (4-Butylphenyl)phosphonate involves its interaction with biological molecules, particularly enzymes. The compound can mimic phosphate esters and inhibit enzymes that utilize phosphate groups in their catalytic cycles . This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which prevent the normal substrate from binding and undergoing catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-Methylphenyl)phosphonate
  • Diethyl (4-Tert-butylphenyl)phosphonate
  • Diethyl (4-Bromophenyl)phosphonate

Uniqueness

Diethyl (4-Butylphenyl)phosphonate is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C14H23O3P

Molecular Weight

270.30 g/mol

IUPAC Name

1-butyl-4-diethoxyphosphorylbenzene

InChI

InChI=1S/C14H23O3P/c1-4-7-8-13-9-11-14(12-10-13)18(15,16-5-2)17-6-3/h9-12H,4-8H2,1-3H3

InChI Key

GFGRXBTYDNRAKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)P(=O)(OCC)OCC

Origin of Product

United States

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